molecular formula C15H20N2O2S B4114716 N-(3-acetylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide

N-(3-acetylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide

Cat. No. B4114716
M. Wt: 292.4 g/mol
InChI Key: KXVMYNWQRWTYKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide, also known as DMT, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thiosemicarbazones and has been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.

Mechanism of Action

The exact mechanism of action of N-(3-acetylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cancer cell growth and proliferation. Additionally, N-(3-acetylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, further contributing to its anti-cancer activity.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been shown to exhibit a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways involved in cancer cell growth and survival. Additionally, N-(3-acetylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been shown to possess anti-inflammatory and anti-viral properties, making it a promising candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-acetylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide in lab experiments is its potent anti-cancer activity, which makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. Additionally, N-(3-acetylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been shown to possess anti-inflammatory and anti-viral properties, making it a useful compound for studying the underlying mechanisms of various diseases.
However, there are also some limitations associated with the use of N-(3-acetylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide in lab experiments. For example, the compound can be difficult to synthesize and purify, which can limit its availability for research purposes. Additionally, the exact mechanism of action of N-(3-acetylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide is not fully understood, which can make it challenging to interpret the results of experiments involving this compound.

Future Directions

There are several potential future directions for research involving N-(3-acetylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide. One area of interest is the development of more efficient and cost-effective synthesis methods for this compound, which could increase its availability for research purposes. Additionally, further studies are needed to fully understand the mechanisms of action of N-(3-acetylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide, which could lead to the development of more effective treatments for cancer and other diseases. Finally, research is needed to explore the potential applications of N-(3-acetylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide in other areas of medicine, such as anti-inflammatory and anti-viral therapies.

Scientific Research Applications

N-(3-acetylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and prostate cancer. Additionally, N-(3-acetylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been shown to possess anti-inflammatory and anti-viral properties, making it a promising candidate for the treatment of various diseases.

properties

IUPAC Name

N-(3-acetylphenyl)-2,6-dimethylmorpholine-4-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c1-10-8-17(9-11(2)19-10)15(20)16-14-6-4-5-13(7-14)12(3)18/h4-7,10-11H,8-9H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVMYNWQRWTYKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=S)NC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-2,6-dimethylmorpholine-4-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.